Heptanediimidamide

Description

Properties

CAS No. |

167276-67-7 |

|---|---|

Molecular Formula |

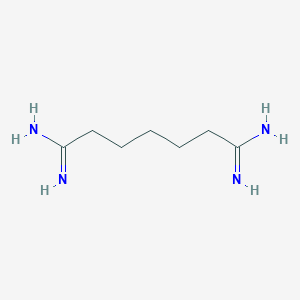

C7H16N4 |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

heptanediimidamide |

InChI |

InChI=1S/C7H16N4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H3,8,9)(H3,10,11) |

InChI Key |

BDXJXNZKZVXYJA-UHFFFAOYSA-N |

SMILES |

C(CCC(=N)N)CCC(=N)N |

Canonical SMILES |

C(CCC(=N)N)CCC(=N)N |

Synonyms |

1,5-DIAMIDINOPENTANE |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for vebreltinib involve multiple steps. The preparation typically starts with the synthesis of the core structure, followed by the introduction of various functional groups. The industrial production methods are designed to ensure high yield and purity of the final product. Specific details on the synthetic routes and reaction conditions are often proprietary and not publicly disclosed .

Chemical Reactions Analysis

Vebreltinib undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Vebreltinib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying MET kinase inhibition and its effects on various chemical pathways.

Biology: Employed in research to understand the role of MET signaling in cellular processes and its implications in cancer biology.

Medicine: Investigated for its therapeutic potential in treating various cancers, particularly those with MET dysregulations.

Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug discovery

Mechanism of Action

Vebreltinib works by inhibiting the aberrant activation of the HGF/c-MET axis, a key pathway involved in tumor growth, proliferation, and the development of resistance to certain targeted therapies. It is an ATP-competitive inhibitor with a Ki of approximately 2.2 nM for recombinant MET kinase. Vebreltinib inhibits the native form of activated MET with an IC50 of 0.52 nM, demonstrating exquisite selectivity in the KINOMEscan selectivity panel .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Heptanediimidamide with select heptane derivatives and related compounds, based on data from and :

Key Observations:

- Chain Length Effects : this compound’s seven-carbon backbone distinguishes it from shorter analogs like pentanediimidamide (C₅). Longer chains may influence solubility, melting points, and coordination chemistry due to increased hydrophobicity and steric effects .

- Functional Group Differences : Compared to 1,7-heptanediol (diol groups), this compound’s imidamide moieties confer stronger hydrogen-bonding and metal-chelating capabilities, akin to amidine ligands used in catalysis (e.g., phosphine-alkene hybrids in ).

Regulatory and Industrial Relevance

For instance, heparinoid gels () undergo rigorous efficacy and safety assessments under EMA/CHMP guidelines.

- Quality Data : Purity, stability, and impurity profiles.

- Functional Studies : Coordination chemistry performance vs. established ligands (e.g., phosphine-alkene systems in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.